molecular formula C13H10N2O2 B8261969 Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate

Cat. No.: B8261969
M. Wt: 226.23 g/mol
InChI Key: IUQFOTOMLHSZIN-KPKJPENVSA-N
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Description

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is an organic compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . It is characterized by the presence of both cyano and ester functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3-cyanobenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is unique due to the presence of two cyano groups, which provide distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3-cyanophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFOTOMLHSZIN-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)C#N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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